

Physical properties of 4,4'-Bianisole (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Dimethoxy-1,1'-biphenyl

Cat. No.: B188815

[Get Quote](#)

A Technical Guide to the Physical Properties of 4,4'-Bianisole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of 4,4'-Bianisole (also known as 4,4'-Dimethoxybiphenyl), focusing on its melting point and solubility. The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

4,4'-Bianisole is a colorless to pale yellow solid organic compound with the chemical formula $C_{14}H_{14}O_2$.^{[1][2]} Understanding its physical characteristics is fundamental for its application as an intermediate for liquid crystal materials, fluorescent dyes, and organic photoelectric materials.^{[1][2]}

The melting point and solubility are critical parameters for handling, purification, and application of 4,4'-Bianisole. The following table summarizes these properties based on available literature data.

Physical Property	Value	Solvents
Melting Point	179-180 °C (sublimates) [1] [2] [3] [4]	Not Applicable
Solubility	Low / Insoluble	Water [1] [2]
Soluble	Ether, Acetone [1] [2]	

Experimental Protocols

Accurate determination of physical properties is essential for compound identification and purity assessment.[\[5\]](#) The following sections detail standardized methodologies for measuring the melting point and solubility of 4,4'-Bianisole.

The melting point of a crystalline solid is a key indicator of its purity.[\[5\]](#) Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.

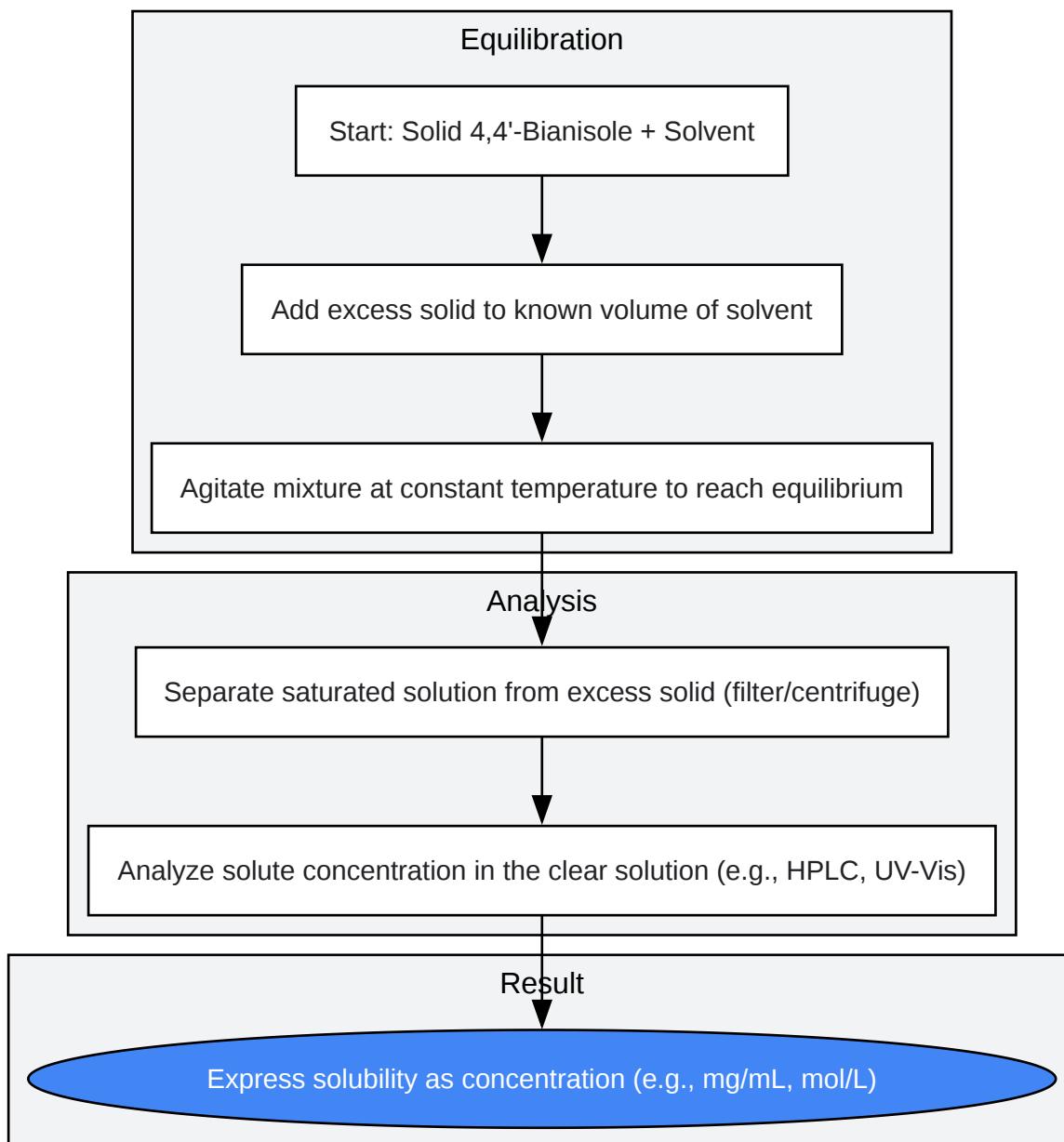
Methodology:

- **Sample Preparation:** The 4,4'-Bianisole sample must be completely dry and in the form of a fine powder to ensure efficient and uniform heat transfer.[\[5\]](#) If necessary, the sample should be crushed using a mortar and pestle.
- **Capillary Tube Packing:** A small amount of the powdered sample is introduced into the open end of a thin-walled capillary tube (sealed at one end). The tube is then tapped gently on a hard surface, or the tube is dropped through a long glass tube, to compact the sample into a dense column of 1-2 mm at the bottom.[\[6\]](#)[\[7\]](#)
- **Heating:** The packed capillary tube is placed in a calibrated melting point apparatus (such as a Mel-Temp or Thiele tube). The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point of 179°C.[\[7\]](#)
- **Measurement:** The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[\[6\]](#)
- **Data Recording:** Two temperatures are recorded:

- T_1 : The temperature at which the first drop of liquid appears.
- T_2 : The temperature at which the entire sample has completely melted into a clear liquid.
The melting point is reported as the range $T_1 - T_2$.

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound in a given solvent.[\[8\]](#)

Methodology:


- Preparation of Saturated Solution: An excess amount of solid 4,4'-Bianisole is added to a known volume of the desired solvent (e.g., acetone, ether, water) in a sealed container, such as a screw-capped vial or flask. The amount of solid should be sufficient to ensure that a saturated solution is formed in equilibrium with the undissolved solid.[\[8\]](#)[\[9\]](#)
- Equilibration: The container is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days depending on the compound and solvent.
- Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. The supernatant (the clear, saturated solution) is then carefully separated from the solid phase, typically by filtration or centrifugation.
- Quantification: The concentration of 4,4'-Bianisole in the clear saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[\[9\]](#)
- Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution, commonly in units of mg/mL, g/100 mL, or mol/L.[\[9\]](#)

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 2132-80-1 CAS MSDS (4,4'-Dimethoxybiphenyl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4,4'-Dimethoxybiphenyl | 2132-80-1 [chemicalbook.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical properties of 4,4'-Bianisole (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b188815#physical-properties-of-4-4-bianisole-melting-point-solubility\]](https://www.benchchem.com/product/b188815#physical-properties-of-4-4-bianisole-melting-point-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com